2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide
Overview
Description
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide is an organic compound that features a bromopyridine moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide typically involves the reaction of 5-bromopyridine-3-ol with N,N-dimethylacetamide in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide or potassium thiocyanate in DMF
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Sodium borohydride or lithium aluminum hydride
Coupling reactions: Palladium catalysts with boronic acids or organostannanes
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological studies: It can be used as a probe or ligand in biochemical assays.
Chemical synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in hydrogen bonding or π-π interactions, while the acetamide group can form additional hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromopyridine-2-thiol
- 5-Bromopyridine-3-acetonitrile
Uniqueness
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide is unique due to the presence of both the bromopyridine and acetamide functionalities. This combination allows for diverse chemical reactivity and potential applications that are not possible with simpler analogs. The compound’s ability to participate in various coupling reactions and its potential biological activity make it a valuable tool in research and development.
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxy-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(13)6-14-8-3-7(10)4-11-5-8/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLNSKDJGCINJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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